molecular formula C12H25BrN3O5+ B14765448 Azido-PEG5-Br

Azido-PEG5-Br

Cat. No.: B14765448
M. Wt: 371.25 g/mol
InChI Key: IHSBCSYIAOIIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG5-Br, also known as 1-azido-17-bromo-3,6,9,12,15-pentaoxaheptadecane, is a bifunctional polyethylene glycol (PEG) linker. It contains both an azide (N3) group and a bromide (Br) group. The azide group can react with alkyne, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage, while the bromide group is a good leaving group for nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG5-Br is synthesized through a series of chemical reactions involving the introduction of azide and bromide groups to a PEG backbone. The synthesis typically involves the following steps:

    PEGylation: The PEG backbone is prepared by polymerizing ethylene oxide.

    Bromination: The terminal hydroxyl group of the PEG is converted to a bromide group using a brominating agent such as phosphorus tribromide (PBr3).

    Azidation: The bromide-terminated PEG is then reacted with sodium azide (NaN3) to introduce the azide group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reactions are typically carried out in controlled environments to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG5-Br undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.

    Nucleophilic Substitution: The bromide group can be substituted by various nucleophiles

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols

Major Products

    Triazole Linkages: Formed through Click Chemistry.

    Substituted PEG Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Azido-PEG5-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Azido-PEG5-Br involves its bifunctional nature:

    Azide Group: Participates in Click Chemistry reactions to form stable triazole linkages.

    Bromide Group:

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG3-Br
  • Azido-PEG4-Br
  • Azido-PEG6-Br
  • Azido-PEG8-Br

Uniqueness

Azido-PEG5-Br is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both azide and bromide groups allows for versatile chemical modifications, making it a valuable tool in various research fields .

Properties

Molecular Formula

C12H25BrN3O5+

Molecular Weight

371.25 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

InChI

InChI=1S/C12H25BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h14H,1-12H2/q+1

InChI Key

IHSBCSYIAOIIEN-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)N=[N+]=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.